Einecs 300-809-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93963-65-6 |

|---|---|

Molecular Formula |

C16H18N6O3 |

Molecular Weight |

342.35 g/mol |

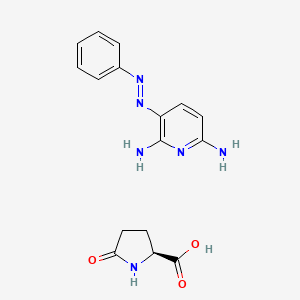

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;3-phenyldiazenylpyridine-2,6-diamine |

InChI |

InChI=1S/C11H11N5.C5H7NO3/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;7-4-2-1-3(6-4)5(8)9/h1-7H,(H4,12,13,14);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

CTWMROKEAWPZBK-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Origin of Product |

United States |

Historical Context and Evolution Within Chemical Inventories

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a foundational registry of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. chemradar.comsafeopedia.com The inclusion of a substance in EINECS, such as the compound with the designation 300-809-1, signifies its presence on the European market during this period. chemradar.comeuropa.eu These substances are often referred to as "existing substances" or "phase-in substances" under subsequent regulations like REACH. safeopedia.com

The creation of EINECS was a significant step in the regulation of chemicals in Europe, aiming to establish a clear distinction between "existing" and "new" chemicals. tandfonline.com The inventory was compiled by the European Commission and published in the Official Journal of the European Communities in 1990. europa.eu For a substance to be listed, it had to be reported by manufacturers or importers, certifying its commercial status within the specified timeframe. tandfonline.com The presence of "5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1)" in this inventory indicates its use in industrial or commercial applications prior to 1981, although the specific applications are not detailed in the inventory itself.

Conceptual Framework for Studying Compound Interactions and Functions

The study of a compound formed by the association of a biological molecule like 5-oxo-L-proline and a synthetic chromophore like 3-(phenylazo)pyridine-2,6-diamine falls under the broad conceptual framework of hybrid molecules and bioconjugation . bionordika.noacs.org This framework seeks to understand how the properties of the individual components are modified upon interaction and what new functionalities emerge from their combination.

The interaction between the two components is likely a non-covalent, salt-like interaction between the acidic 5-oxo-L-proline and the basic diamine groups of the pyridine (B92270) derivative. Studying such interactions often involves a combination of experimental techniques and computational modeling. Spectroscopic methods, such as UV-Vis, IR, and NMR spectroscopy, can provide insights into the structural changes and electronic interactions between the two molecules. rsc.org

A key aspect of this conceptual framework is the principle of structure-function relationship . frontiersin.org By understanding how the three-dimensional arrangement of the compound influences its properties, researchers can potentially design new hybrid molecules with specific functions. For instance, the pyroglutamic acid moiety could act as a targeting group, directing the chromophore to specific biological sites, while the chromophore could serve as a reporter group, signaling the interaction through a change in its optical properties. The study of such hybrid compounds contributes to the development of new diagnostic tools, sensors, and therapeutic agents. nih.gov

Advanced Applications and Probing Capabilities of the Azo Containing Moiety in 5 Oxo L Proline, Compound with 3 Phenylazo Pyridine 2,6 Diamine 1:1

Exploration of Optical and Photochromic Properties for Research Tools

The photochromism of the azopyridine unit—its ability to change color upon exposure to light—is central to its utility. Azobenzene (B91143) derivatives, including azopyridines, are among the most recognized photoresponsive chromophores. mdpi.comresearchgate.net This behavior allows for the creation of systems that respond to external light stimuli. smeits.rs

The fundamental photoresponsive behavior of the 3-(phenylazo)pyridine-2,6-diamine moiety is its reversible isomerization between two geometric forms: a thermally stable trans (E) isomer and a metastable cis (Z) isomer. acs.org This conversion is typically triggered by irradiating the molecule with light of a specific wavelength. acs.org

The trans-to-cis isomerization is generally induced by UV or violet light (around 365-380 nm), which corresponds to the π-π* electronic transition of the trans isomer. acs.orgrsc.org The reverse cis-to-trans isomerization can be driven by visible light, such as green light (around 500 nm), or it can occur thermally in the dark. acs.org This process involves the rearrangement of the molecule's electronic and nuclear structure without breaking any chemical bonds. smeits.rs

Two primary mechanisms have been traditionally proposed for this isomerization process mdpi.com:

Rotation: In this pathway, one of the aromatic rings (phenyl or pyridine) rotates around the N-N single bond, causing the C-N=N-C dihedral angle to change from 180° (trans) to 0° (cis). mdpi.com

Inversion: This mechanism involves an in-plane movement of one of the attached rings, which modifies one of the N=N-C bond angles. mdpi.com

Computational studies on 3-phenylazopyridine, a close structural analog, indicate that thermal isomerization back to the trans form follows a pure inversion mechanism. mdpi.com The specific mechanism can be influenced by factors such as steric hindrance and the electronic properties of substituents on the aromatic rings. nih.gov

| Isomerization Process | Trigger | Wavelength (Typical) | Resulting Isomer |

| Trans → Cis | UV/Violet Light | 380 nm | Cis (Metastable) |

| Cis → Trans | Green Light / Heat | 500 nm / Dark | Trans (Stable) |

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with distinct physical properties. smeits.rs Pyridine-containing azo dyes like 3-(phenylazo)pyridine-2,6-diamine are excellent building blocks for these systems. smeits.rsbg.ac.rs The design of such materials hinges on several key principles:

Substituent Effects: The photochemical properties of the azopyridine core can be finely tuned by adding different substituent groups to the aromatic rings. mdpi.commdpi.com This allows for the modification of absorption spectra, isomerization quantum yields, and the thermal stability of the cis isomer.

Supramolecular Assembly: The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. mdpi.commdpi.com This property is exploited in designing supramolecular structures where the azopyridine units are linked to other molecules (e.g., carboxylic acids) via non-covalent interactions. mdpi.commdpi.com This "heterofoldamer" approach allows for the creation of complex, photo-responsive architectures. rsc.org

Multi-Stimuli Response: Azopyridine-based switches can be designed to respond to multiple stimuli beyond light, including pH and the presence of metal ions, enabling the creation of more complex and addressable systems. researchgate.net

These principles have been used to create a variety of photo-switchable materials, including liquid crystals, gels, and polymers where the light-induced isomerization at the molecular level translates into a macroscopic change in material properties. mdpi.comresearchgate.net

The unique optical properties of the azopyridine moiety make it a valuable component in the development of probes for biological research. ontosight.aiontosight.ai The azo group can function as a chromophore for sensing and imaging, while its photo-switchable nature allows for external control over biological activity. ontosight.aiacs.org

A key application is the creation of photoswitchable ligands, or "photopharmacology." For example, phenylazopyridine derivatives have been successfully used to reversibly control the activity of specific receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), both in cell cultures and in living organisms like zebrafish larvae. acs.org The trans isomer might be biologically active while the cis isomer is not, or vice-versa, allowing researchers to turn a biological process on or off using light. acs.org

Furthermore, azopyridine-containing heterocyclic ligands have been developed as selective chemosensors for detecting specific metal ions. researchgate.net One such probe demonstrated a significant colorimetric change from colorless to yellow specifically upon binding with mercury (Hg²⁺) ions, showcasing its potential for environmental and biological monitoring. researchgate.net

Applications in Material Science Research (e.g., optical information storage)

The reversible photoisomerization of azo-containing compounds is the foundational principle for their use in high-density optical data storage. spiedigitallibrary.orgtandfonline.com Thin polymer films containing azopyridine or other azobenzene dyes can function as rewritable optical media. spiedigitallibrary.orgtandfonline.comoptica.org

The process of writing and erasing information relies on inducing and randomizing molecular orientation with polarized light spiedigitallibrary.org:

Writing: A polarized laser beam illuminates the azo-polymer film. The azo chromophores that align with the laser's polarization are repeatedly excited and undergo trans-cis-trans isomerization cycles. This process eventually leads to a statistical alignment of the chromophores perpendicular to the polarization direction, inducing optical anisotropy (dichroism and birefringence) in the illuminated spot. spiedigitallibrary.org This localized change in optical properties represents a stored bit of information.

Reading: The stored information is read by a low-power laser beam that detects the changes in light polarization caused by the induced anisotropy. spiedigitallibrary.org

Erasing: The information can be erased either by heating the material, which randomizes the chromophore orientation, or by overwriting it with light of a different polarization. spiedigitallibrary.orgoptica.org

Researchers have also explored using two-photon absorption with near-infrared femtosecond lasers to induce isomerization, which allows for three-dimensional data storage with higher spatial resolution. optica.org Metallized azo dyes have also been incorporated into recording layers for optical disks. google.com

| Application Area | Underlying Principle | Key Features |

| Optical Data Storage | Photo-induced anisotropy via trans-cis isomerization | Rewritable, high-density, polarization-dependent |

| Photo-Switchable Materials | Macroscopic property change from molecular isomerization | Control of liquid crystal phases, gel-sol transitions |

| Light-Driven Devices | Photo-mechanical effects in azo-polymers | Actuators, artificial muscles, soft robotics |

Coordination Chemistry with Transition Metals

The chemistry of azopyridines is significantly enriched by their ability to act as ligands in coordination complexes with transition metals. mdpi.com The pyridine nitrogen atom has a lone pair of electrons that readily forms a coordination bond with the vacant orbitals of various metals. mdpi.com This creates metal-azo complexes that merge the photoresponsive properties of the azopyridine ligand with the unique electronic, magnetic, or catalytic properties of the metal ion. mdpi.com

Azo compounds are effective ligands, and their complexation with metals can enhance properties like light fastness and thermal stability. nih.govresearchgate.net The 3-(phenylazo)pyridine-2,6-diamine moiety features multiple potential coordination sites: the pyridine nitrogen and the nitrogens of the azo group. nih.govresearchgate.net

The synthesis of metal-azo complexes typically involves reacting the synthesized azo ligand with a metal salt in a suitable solvent. chemmethod.comsciopen.com The 3-(phenylazo)pyridine-2,6-diamine ligand can coordinate to metal centers in different ways, often acting as a bidentate or tridentate ligand. researchgate.netsciopen.com For instance, studies on related structures show coordination occurring through the pyridine nitrogen and one of the azo nitrogens, forming a stable chelate ring. researchgate.net

The design of these ligands can be tailored to achieve specific outcomes. The choice of metal ion and the specific structure of the azo ligand determine the final geometry and properties of the complex. sciopen.com A wide range of transition metals have been successfully complexed with azo ligands, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Re(I). nih.govresearchgate.netsciopen.com The resulting complexes often exhibit octahedral or other well-defined geometries. researchgate.netsciopen.com These metal-azo complexes have applications in catalysis, as functional dyes, and in creating metal-organic frameworks (MOFs). mdpi.comgoogle.com

Investigation of Enhanced Photo-Switching Abilities in Metal Complexes

The incorporation of azo moieties, such as 3-(phenylazo)pyridine-2,6-diamine, into metal complexes has been a significant area of research due to the potential for creating advanced photoresponsive materials. rsc.org The coordination of these azo compounds to metal centers can substantially enhance the photo-switching capabilities of the azo group, a phenomenon that is influenced by the choice of metal, counter-ions, and the solvent environment. researchgate.net Azo compounds are prized for the characteristic trans-cis isomerization of their N=N double bond upon photoirradiation. rsc.org Typically, UV light irradiation of the π–π* band induces the trans-to-cis isomerism, while the reverse cis-to-trans process can be triggered by visible light irradiation of the n–π* band or by applying heat. rsc.org

The integration of metal complexes introduces unique magnetic, optical, and redox properties that can be combined with the isomerization of the azo unit. rsc.org This synergy leads to the development of versatile materials with tunable photophysical and chemical characteristics not observed in the organic photophores alone. rsc.orgacs.org Research has shown that the photoisomerization behavior of azobenzene-bound bis(terpyridine) complexes is strongly dependent on the central metal ion. researchgate.net For instance, rhodium (Rh) and cobalt (Co) complexes undergo smooth photoisomerization. researchgate.net In contrast, the isomerization in ruthenium (Ru) and iron (Fe) complexes is significantly retarded due to energy transfer from the π–π* excited state to the metal-to-ligand charge transfer (MLCT) transition. researchgate.net

The yield of the trans-cis conversion can also be influenced by the ligand's structure. In tris(azobenzene-bound bipyridine) cobalt complexes, the meta isomer (relative to the azo group's position on the pyridyl group) exhibits a higher conversion yield than the para isomer. researchgate.net Furthermore, the photoswitching process can be synchronized with other molecular events. For example, the trans/cis isomerization of a 6,6′-dimethyl-substituted azobenzene-bipyridine ligand is linked to its coordination with copper, allowing for reversible control of isomerization through the Cu(II)/Cu(I) redox cycle and a single UV light source. researchgate.net

Recent studies have focused on developing coordination cages where photoswitching can be used to control host-guest interactions. rsc.org In some systems, the coordination to a metal improves both the photoisomerization yield and the stability of the Z-isomer (cis-form). rsc.org The design of these metal-azo complexes opens up applications in photomemory, molecular switching devices, and optical information storage. rsc.org

Redox-Dependent Optical Modulation in Coordinated Systems

The coupling of redox activity and optical properties in metal complexes containing azo moieties offers a pathway to multi-modal molecular switches. The redox state of either the metal center or the azo-ligand itself can be used to modulate the system's optical response, a feature with applications in sensing and light-driven molecular devices. rsc.orgacs.org

The incorporation of a metal center alters the electronic structure of the azo chromophore, which in turn affects its optical properties. rsc.org In certain iron(II)/(III) complexes, the n–π* transition of the azo unit can overlap with a new, solvatochromic MLCT band, leading to significant changes in the UV-vis spectra. acs.org This interaction demonstrates a clear modulation of the compound's optical properties through the metal's electronic influence.

A prime example of redox-coupled photoswitching is observed in 3-ferrocenylazobenzene. This molecule undergoes reversible trans-cis isomerization using a single green light source that excites the MLCT transition, a process that is not solely reliant on direct UV irradiation of the azo group. rsc.orgresearchgate.net The reversibility is controlled by the Fe(III)/Fe(II) redox change, allowing for the use of a single light source in a molecular switching device, which can help avoid photodegradation associated with dual-light source systems. rsc.org

The redox state of the azo ligand itself is a key factor. Azoheteroarenes, like 2,2′-azobis(pyridine), are redox-active and can exist in neutral ([-N=N-]⁰), radical anion ([-N=N-]⁻), or dianionic ([-N=N-]²⁻) forms within a complex. researchgate.net Each successive addition of an electron to the ligand's π* lowest unoccupied molecular orbital (LUMO) corresponds to an elongation of the central N-N bond, which directly impacts the molecule's electronic and optical properties. researchgate.net

Furthermore, the isomerization process itself can influence the redox properties of the complex. In Pt(II) terpyridine complexes featuring an azobenzene ligand, the reduction peaks corresponding to the terpyridine and the azo group in cyclic voltammograms were observed to shift in the positive direction upon trans-to-cis isomerization. acs.org This shift indicates that the conformational change of the azo unit directly modulates the redox potential of the complex. This interplay allows for the complete on-off switching of photoluminescence, where the trans form of the complex may be non-emissive, while the cis form shows strong emission, creating a high-contrast optical switch. acs.org

Analytical Methodologies and Advanced Characterization of 5 Oxo L Proline, Compound with 3 Phenylazo Pyridine 2,6 Diamine 1:1

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the 1:1 compound, as it provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within both the 5-oxo-L-proline and the 3-(phenylazo)pyridine-2,6-diamine moieties.

In a ¹H NMR spectrum of the compound, signals corresponding to the protons of both components would be expected. For the 5-oxo-L-proline part, the spectrum would show characteristic multiplets for the methine proton (α-proton) and the two methylene (B1212753) groups of the pyrrolidone ring. nih.govhmdb.ca The chemical shifts for these protons are typically observed in specific regions, as detailed in the table below. nih.govchemicalbook.com

For the 3-(phenylazo)pyridine-2,6-diamine component, the ¹H NMR spectrum would display signals for the aromatic protons on both the phenyl and pyridine (B92270) rings. kemdikbud.go.id The protons on the pyridine ring and the phenyl group attached to the azo linkage would appear as multiplets in the aromatic region of the spectrum. The protons of the two amino groups (-NH₂) would likely appear as broad singlets. kemdikbud.go.id

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For 5-oxo-L-proline , this includes the carbonyl carbons of the lactam and the carboxylic acid, the α-carbon, and the two methylene carbons. chemicalbook.commdpi.com For 3-(phenylazo)pyridine-2,6-diamine , the spectrum would reveal signals for the carbon atoms of the pyridine and phenyl rings. The formation of the 1:1 salt may induce slight shifts in the positions of the NMR signals for the atoms involved in the acid-base interaction, particularly the carboxylic acid of 5-oxo-L-proline and the amino groups of the pyridine derivative, compared to the free, uncomplexed molecules. mdpi.com

Table 1: Representative NMR Data for the Constituent Components Data presented is for the individual components and serves as a reference for the analysis of the 1:1 compound.

¹H NMR Data for 5-oxo-L-proline (in D₂O)| Proton Assignment | Approximate Chemical Shift (ppm) |

|---|---|

| α-H | 4.16 - 4.19 |

| β-CH₂ | 2.35 - 2.53 |

| γ-CH₂ | 1.99 - 2.05 |

Source: PubChem CID 7405. nih.gov

¹³C NMR Data for 5-oxo-L-proline| Carbon Assignment | Approximate Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~180 |

| C=O (Lactam) | ~175 |

| α-C | ~57 |

| β-C | ~30 |

| γ-C | ~25 |

Source: General reference values for pyroglutamic acid. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation. The FT-IR spectrum of the 1:1 compound would exhibit characteristic absorption bands from both 5-oxo-L-proline and 3-(phenylazo)pyridine-2,6-diamine. nih.govkemdikbud.go.id

From the 5-oxo-L-proline component, key absorbances would include:

A strong, broad absorption band for the O-H stretch of the carboxylic acid, likely centered around 2500-3300 cm⁻¹.

A sharp, strong band for the C=O stretch of the carboxylic acid group, typically around 1700-1725 cm⁻¹.

Another strong C=O stretching band for the five-membered lactam ring, usually found at a higher frequency, around 1680-1700 cm⁻¹. nih.govnist.gov

An N-H stretching band from the lactam around 3100-3300 cm⁻¹.

From the 3-(phenylazo)pyridine-2,6-diamine component, the spectrum would show:

N-H stretching vibrations from the primary amino groups (-NH₂) in the region of 3300-3500 cm⁻¹. kemdikbud.go.id

C-H stretching bands for the aromatic rings just above 3000 cm⁻¹. kemdikbud.go.id

C=C stretching vibrations within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

The characteristic N=N stretching of the azo group, which is often weak but can appear around 1400-1450 cm⁻¹. kemdikbud.go.id

The formation of the salt would be evident by the appearance of a carboxylate (COO⁻) stretching band (around 1550-1610 cm⁻¹) and ammonium (B1175870) (NH₃⁺) bending vibrations, which would modify the appearance of the carboxylic acid and amine regions compared to the individual starting materials.

Table 2: Key FT-IR Absorption Bands for Constituent Functional Groups

| Functional Group | Molecule of Origin | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 5-oxo-L-proline | 2500 - 3300 (Broad) |

| C=O Stretch (Carboxylic Acid) | 5-oxo-L-proline | 1700 - 1725 |

| C=O Stretch (Lactam) | 5-oxo-L-proline | 1680 - 1700 |

| N-H Stretch (Amine) | 3-(phenylazo)pyridine-2,6-diamine | 3300 - 3500 |

| C=C Stretch (Aromatic) | 3-(phenylazo)pyridine-2,6-diamine | 1450 - 1600 |

| N=N Stretch (Azo) | 3-(phenylazo)pyridine-2,6-diamine | 1400 - 1450 |

Source: General spectroscopic data. nih.govkemdikbud.go.idnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Azo Chromophore Characterization

UV-Vis spectroscopy is particularly useful for characterizing the 3-(phenylazo)pyridine-2,6-diamine portion of the compound due to the presence of the phenylazo chromophore. Azo compounds are known for their strong absorption of light in the visible and ultraviolet regions. The spectrum of the compound in a suitable solvent like ethanol (B145695) would be expected to show multiple absorption maxima (λ_max). kemdikbud.go.idnih.gov

Typically, phenazopyridine (B135373) and its derivatives exhibit:

An intense absorption band in the UV region, often around 240 nm, corresponding to π→π* transitions within the aromatic systems. kemdikbud.go.idnih.gov

A second band, also from π→π* transitions, may appear around 280-320 nm. kemdikbud.go.idnih.gov

A characteristic, broad absorption band in the visible region, around 400 nm, which is responsible for the compound's color. This band arises from the n→π* transition of the azo group's non-bonding electrons. kemdikbud.go.id

While 5-oxo-L-proline itself has weak UV absorption at lower wavelengths due to its carbonyl groups, its contribution to the spectrum above 240 nm is minimal compared to the intensely colored azo dye component. ysu.edu

Table 3: Expected UV-Vis Absorption Maxima

| Molecule of Origin | Transition Type | Approximate λ_max (nm) |

|---|---|---|

| 3-(phenylazo)pyridine-2,6-diamine | π→π* | ~240, ~315 |

| 3-(phenylazo)pyridine-2,6-diamine | n→π* | ~400 |

Source: Data for phenazopyridine and its derivatives. kemdikbud.go.idnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectral Data

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution analysis. When analyzing the 1:1 compound, mass spectrometry would typically show ions corresponding to the individual components.

Under electrospray ionization (ESI), one would expect to observe:

In positive ion mode, the protonated molecule of 3-(phenylazo)pyridine-2,6-diamine, [C₁₁H₁₁N₅ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 214.1. nih.gov

In negative ion mode, the deprotonated molecule of 5-oxo-L-proline, [C₅H₇NO₃ - H]⁻, at an m/z of approximately 128.0. nih.govnist.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of these ions, which can be used to confirm their elemental formulas with high confidence. For example, the exact mass of 5-oxo-L-proline is 129.0426 g/mol , and for phenazopyridine, it is 213.1014 g/mol . nih.govnih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structures of the individual components by showing characteristic bond cleavages. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the preferred method for the analysis of the title compound. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Several HPLC methods have been developed for the analysis of phenazopyridine and its related compounds, as well as for 5-oxo-L-proline. ysu.edujfda-online.comjfda-online.com

A typical RP-HPLC method for analyzing the 1:1 compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jfda-online.comejbps.com The components would be separated based on their polarity. The more polar 5-oxo-L-proline would elute earlier, while the less polar 3-(phenylazo)pyridine-2,6-diamine would be retained longer on the column. ysu.eduresearchgate.net Detection is commonly performed using a UV detector set to one of the absorption maxima of the azo compound (e.g., 280 nm or 400 nm). jfda-online.comresearchgate.net This allows for sensitive quantification of the 3-(phenylazo)pyridine-2,6-diamine component and any related impurities. The method can be validated according to ICH guidelines for accuracy, precision, and linearity. ejbps.com

Table 4: Example HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : Acetate Buffer (pH 4) (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or 400 nm |

| Analysis Time | < 10 minutes |

Source: Adapted from methods for phenazopyridine analysis. jfda-online.comjfda-online.com

Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the separation and quantification of polar compounds like 5-oxo-L-proline and its derivatives. protocols.iouq.edu.au This method is particularly well-suited for separating the polar 5-oxo-L-proline from the more hydrophobic 3-(phenylazo)pyridine-2,6-diamine and for quantifying it in various matrices.

Research Findings:

The analysis of 5-oxo-L-proline (also known as pyroglutamic acid) has been successfully demonstrated using HILIC-MS/MS. uq.edu.aunih.gov This technique avoids the in-source cyclization of related compounds like glutamine and glutamic acid into pyroglutamic acid, which can be an artifact in other methods. acs.org The separation is achieved on a HILIC column where a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent, like acetonitrile, and a smaller percentage of an aqueous buffer. acs.org This allows for the retention of highly polar analytes that would elute in the void volume in traditional reversed-phase chromatography.

For the compound , a HILIC-MS/MS method would involve dissolving the sample in a solvent compatible with the initial mobile phase conditions (high organic content). The two components would be separated on the HILIC column, with the highly polar 5-oxo-L-proline being well-retained and separated from the less polar azo dye component.

Detection by tandem mass spectrometry, typically using an electrospray ionization (ESI) source in positive or negative ion mode, provides high sensitivity and selectivity. acs.org For 5-oxo-L-proline, specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification. nih.gov

Table 1: Illustrative HILIC-MS/MS Parameters for Analysis of 5-oxo-L-proline Based on typical methods for polar metabolite analysis. protocols.iouq.edu.au

| Parameter | Typical Value |

| LC System | UHPLC System |

| Column | HILIC-Z Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Acetate, 0.2% Formic Acid) |

| Mobile Phase B | 95:5 Acetonitrile:Water with buffer (e.g., 10 mM Ammonium Acetate, 0.2% Formic Acid) |

| Gradient | High %B to lower %B over several minutes to elute polar compounds |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 128.0353 for 5-oxo-L-proline protocols.io |

| Product Ions | Specific fragments for MRM (e.g., m/z 82.0, m/z 56.0) |

| Lower Limit of Quant. | Can achieve low ng/mL levels (e.g., 10-50 ng/mL) nih.gov |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the 1:1 compound of 5-oxo-L-proline and 3-(phenylazo)pyridine-2,6-diamine, this technique would reveal the exact nature of the interactions holding the two molecules together, as well as their individual conformations and bond parameters in the solid state.

Research Findings:

While a crystal structure for this specific compound is not publicly documented, extensive crystallographic studies have been performed on related components. Studies on L-proline co-crystals reveal that it often exists as a zwitterion, with a protonated amine group (NH2+) and a deprotonated carboxylate group (COO-). scispace.comcambridge.org These charged groups readily form strong hydrogen bonds. cambridge.orgacs.org

Similarly, the crystal structures of numerous azo-pyridine derivatives have been reported. acs.orgacs.orgajol.info These studies show that the azo-pyridine moiety is often largely planar and participates in various intermolecular interactions, including hydrogen bonding via the pyridine nitrogen and amino groups, as well as π-π stacking interactions between aromatic rings. acs.orgnih.gov

For the target compound, single-crystal X-ray diffraction would likely reveal a complex hydrogen-bonding network. It is anticipated that the zwitterionic 5-oxo-L-proline would act as a hydrogen bond donor (from its NH2+ group) and acceptor (from its COO- and oxo groups), interacting directly with the amino groups and the pyridine nitrogen of the 3-(phenylazo)pyridine-2,6-diamine molecule. scispace.comnih.gov The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry of the L-proline moiety and the geometry (likely trans) of the azo group. mdpi.com

Table 2: Expected Crystallographic Data and Interaction Patterns Based on published data for L-proline co-crystals and azo-pyridine derivatives. scispace.comcambridge.orgacs.org

| Parameter | Expected Observation |

| Crystal System | Likely a non-centrosymmetric space group (e.g., Orthorhombic P2₁2₁2₁) due to the chiral L-proline component. scispace.commdpi.com |

| Key Hydrogen Bonds | N-H···O and N-H···N interactions between the proline's ammonium/amide groups and the azo-pyridine's amine/pyridine/proline's carboxylate groups. |

| Proline Conformation | Zwitterionic form (NH₂⁺, COO⁻). The five-membered ring will adopt a specific envelope or twist conformation. cambridge.org |

| Azo Dye Conformation | The azo bond (-N=N-) is expected to be in the more stable trans configuration. The phenyl and pyridine rings are likely to be nearly coplanar. acs.org |

| Supramolecular Assembly | Formation of layers or 3D networks stabilized by the extensive hydrogen bonding and potential π-π stacking between the aromatic rings of the azo dye molecules. acs.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformation Studies

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for studying the stereochemistry and conformational properties of chiral molecules in solution. Since the compound contains the chiral 5-oxo-L-proline, ECD can provide valuable insights into its solution-state structure and how its conformation might be influenced by its interaction with the achiral azo dye.

Research Findings:

The ECD spectra of L-proline and its oligomers are well-characterized. researchgate.net Peptides containing L-proline often exhibit a distinctive ECD spectrum, typically with a strong negative band around 205 nm and a weaker positive band near 228 nm, which is characteristic of a polyproline II (PPII) helix conformation. researchgate.net The precise positions and intensities of these bands are highly sensitive to the conformation of the proline ring and the torsion angles of the peptide backbone. nih.gov

The 3-(phenylazo)pyridine-2,6-diamine component contains a strong chromophore (the azo group), which absorbs in the UV-visible region. mdpi.comnih.gov While this part of the molecule is achiral on its own, its electronic transitions can become ECD-active upon forming a stable, ordered complex with the chiral L-proline. This phenomenon, known as induced circular dichroism (ICD), would be a clear indicator of the formation of the 1:1 compound in solution. rsc.orgmdpi.com The ICD signals in the absorption region of the azo dye would provide information about the spatial arrangement of the dye relative to the chiral proline moiety. rsc.org Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate ECD spectra for different possible conformations of the complex, aiding in the interpretation of experimental results. mdpi.comnih.gov

Table 3: Anticipated Circular Dichroism Spectral Features Based on studies of L-proline peptides and induced CD in dye-chiral molecule complexes. researchgate.netrsc.org

| Spectral Region | Expected ECD Signal | Structural Implication |

| Far-UV (< 240 nm) | Intrinsic signals from 5-oxo-L-proline. Likely a negative band near 205-210 nm and a weaker positive band near 220-230 nm. researchgate.net | Reports on the conformation of the proline ring and the amide bond. Deviations from standard values would indicate conformational changes upon complexation. |

| Near-UV/Visible (> 300 nm) | Induced Circular Dichroism (ICD) signals corresponding to the n→π* and π→π* electronic transitions of the azo chromophore. mdpi.comrsc.org The sign and intensity of these signals would be non-zero. | Confirms the formation of a defined supramolecular complex between the chiral proline and the achiral azo dye in solution. The pattern of the ICD can provide information on the relative orientation of the two components. |

Theoretical and Computational Chemistry Approaches to 5 Oxo L Proline, Compound with 3 Phenylazo Pyridine 2,6 Diamine 1:1

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and energy states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of organic molecules, including pyridine (B92270) derivatives. tandfonline.comresearchgate.netias.ac.in For a molecule like 3-(phenylazo)pyridine-2,6-diamine, DFT can be employed to understand how substituents affect the electron density on the pyridine ring and its nitrogen atom. researchgate.net

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Visualizing how electrons are distributed across the molecule, which is crucial for identifying electron-rich and electron-deficient regions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net

Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and electrophilicity can be derived from FMO energies to quantify the molecule's reactivity. tandfonline.com

Below is an illustrative data table of global reactivity parameters calculated for a generic pyridine derivative using DFT, as specific data for the target compound is unavailable.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Softness | S | 1/η | 0.38 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.85 |

Ab Initio Methods for Excited State and Spectroscopic Predictions

While DFT is primarily used for ground state properties, its time-dependent extension, TD-DFT, can be used to study excited states and predict spectroscopic properties like UV-Visible absorption spectra. tandfonline.com Ab initio methods, which are based on first principles without empirical parameters, can also be employed for high-accuracy calculations of excited states.

For a compound containing a phenylazo group, which is a chromophore, these methods would be particularly valuable for:

Predicting UV-Visible Spectra: Calculating the electronic transitions and their corresponding absorption wavelengths.

Analyzing Electronic Transitions: Identifying the nature of the transitions (e.g., n → π, π → π) which is important for understanding the photophysical properties of the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or longer timescale phenomena, classical mechanics-based methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are more computationally feasible than QM methods.

Conformational Analysis and Ligand-Binding Dynamics

Key insights from MD simulations in this area include:

Binding Pose and Stability: Simulating the dynamic behavior of the ligand within the protein's binding site to assess the stability of the complex.

Identification of Key Interactions: Analyzing the trajectory to identify important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the bound state. nih.gov

Free Energy of Binding: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity. nih.gov

Intermolecular Interaction Studies within Biological Environments

MD simulations are particularly well-suited for studying how a molecule behaves in a complex biological environment, such as in aqueous solution or near a cell membrane. For azo dyes, MD simulations have been used to study their adsorption on surfaces and their interactions with biomolecules. tandfonline.comphyschemres.org These simulations can provide insights into how the compound might be transported and distributed in a biological system. The interactions of azo compounds with proteins like azoreductases have been studied using MD to understand their biodegradation. nih.gov

Computational Design and Prediction of Novel Analogues with Desired Research Properties

Computational chemistry plays a pivotal role in the rational design of new molecules with specific properties. For a compound like Einecs 300-809-1, computational methods could be used to design analogues with enhanced biological activity, improved solubility, or other desirable characteristics.

The design process often involves:

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the molecular structure affect its activity.

In Silico Screening: Virtually screening libraries of related compounds to identify promising candidates for synthesis and further testing.

Pharmacophore Modeling: Identifying the key structural features responsible for the biological activity and using this model to design new molecules.

The design of proline analogues is an active area of research where computational methods are used to predict the conformational preferences and biological activities of new designs. acs.orgresearcher.lifenih.gov For instance, in silico docking has been used to design lincomycin (B1675468) analogues based on a proline scaffold. acs.org

Development of Structure-Activity Relationship (SAR) Models for Functional Insights

The exploration of the biological and chemical properties of "5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1)" can be significantly advanced through the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. longdom.org These computational techniques are pivotal in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. fiveable.me By establishing a correlation between the structural or physicochemical properties of a series of compounds and their biological activities, SAR and QSAR models can guide the design of new, more potent, or safer molecules, thereby reducing the need for extensive experimental testing. longdom.orgbio-hpc.eu

The development of a robust SAR model for "5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1)" and its analogues would involve a systematic investigation of how modifications to its distinct structural components—the 5-oxo-L-proline moiety, the phenylazo group, and the 2,6-diaminopyridine (B39239) ring—influence a specific biological endpoint.

Key Molecular Descriptors for SAR Model Development:

To build a predictive SAR model, a range of molecular descriptors would be calculated for a dataset of structurally related compounds. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as follows:

| Descriptor Category | Examples | Relevance to "5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1)" |

| Electronic Descriptors | Dipole moment, Partial atomic charges, HOMO/LUMO energies | The azo bridge and aromatic rings possess a delocalized π-electron system, making electronic properties crucial for intermolecular interactions. |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | The size and shape of substituents on the phenyl and pyridine rings can influence binding affinity to a biological target. |

| Hydrophobic Descriptors | LogP (partition coefficient), Hydrophobic surface area | The overall lipophilicity of the molecule will affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological Descriptors | Connectivity indices, Wiener index | These descriptors capture the branching and connectivity of the molecular graph, providing a numerical representation of the molecular topology. |

| Hydrogen Bonding Descriptors | Number of hydrogen bond donors and acceptors | The amino groups on the pyridine ring and the carbonyl and amine groups of the 5-oxo-L-proline moiety are potential hydrogen bond donors and acceptors, critical for specific molecular recognition. |

Methodologies for SAR Model Construction:

The development of a predictive SAR model typically involves several steps, starting with the compilation of a dataset of compounds with their corresponding biological activities. For "5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1)," this would necessitate the synthesis and biological evaluation of a library of analogues with systematic structural variations.

Once the data is collected, various computational methods can be employed to build the SAR model:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with their steric and electrostatic fields. nih.govmdpi.com For the target compound, CoMFA could reveal how the shape and electronic properties of different substituents on the aromatic rings contribute to its functional activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also considers steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the intermolecular interactions. nih.govmdpi.com

Machine Learning Approaches: Algorithms such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forests (RF) can be used to develop predictive models based on the calculated molecular descriptors. frontiersin.orgnih.gov These methods are capable of handling complex and non-linear relationships between molecular structure and activity.

Functional Insights from SAR Models:

A well-validated SAR model for this class of compounds could provide invaluable functional insights. For instance, it could elucidate the key structural features required for a particular biological activity, such as the optimal size and electronic nature of substituents on the phenyl ring or the importance of the hydrogen bonding capacity of the diaminopyridine moiety.

Hypothetical SAR Study Data Table:

The following interactive table illustrates the type of data that would be generated and used in a SAR study for a series of analogues of "5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1)". The biological activity is represented as the half-maximal inhibitory concentration (IC50).

| Compound ID | R1-Substituent (Phenyl Ring) | R2-Substituent (Pyridine Ring) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | IC50 (µM) |

| Parent | H | NH2 | 2.5 | 3 | 5 | 10.2 |

| Analog 1 | 4-Cl | NH2 | 3.2 | 3 | 5 | 5.8 |

| Analog 2 | 4-OCH3 | NH2 | 2.3 | 3 | 6 | 15.1 |

| Analog 3 | H | H | 2.8 | 2 | 4 | 25.6 |

| Analog 4 | 4-NO2 | NH2 | 2.4 | 3 | 7 | 2.1 |

| Analog 5 | 2-F | NH2 | 2.7 | 3 | 5 | 8.9 |

This is a hypothetical data table for illustrative purposes.

Analysis of such data through SAR modeling could reveal, for example, that electron-withdrawing groups at the para-position of the phenyl ring enhance activity, while bulky substituents are detrimental. Similarly, the presence of the amino groups on the pyridine ring might be identified as critical for hydrogen bonding interactions with a biological target. These insights would be instrumental in the rational design of new compounds with improved functional properties.

Future Research Directions and Emerging Paradigms for 5 Oxo L Proline, Compound with 3 Phenylazo Pyridine 2,6 Diamine 1:1

Exploration of Synergistic Effects Between Constituent Moieties

A primary avenue for future research lies in understanding the potential synergistic or emergent properties that arise from the non-covalent association of 5-oxo-L-proline and 3-(phenylazo)pyridine-2,6-diamine. The biological activity of 5-oxo-L-proline is well-documented, including its role as a precursor to glutamate (B1630785), an important neurotransmitter and cellular metabolite. nih.govresearchgate.net The pyridine-based component, with its azo linkage and amino groups, introduces functionalities that could modulate the biological action of 5-oxo-L-proline.

Future studies should investigate whether the diamino-azopyridine moiety can influence the enzymatic processing of 5-oxo-L-proline. For instance, it is crucial to determine if the compound interacts with 5-oxoprolinase, the enzyme responsible for converting 5-oxo-L-proline to glutamate. nih.govnih.gov The pyridine (B92270) component could act as a modulator, either enhancing or inhibiting enzymatic activity, which would have significant implications for cellular metabolism. Furthermore, the potential for the azo-compound to participate in redox reactions could influence the cellular redox state, potentially creating a synergistic interplay with the glutathione (B108866) metabolism linked to 5-oxo-L-proline.

| Research Question | Proposed Experimental Approach | Potential Outcome |

| Does 3-(phenylazo)pyridine-2,6-diamine modulate the activity of 5-oxoprolinase? | In vitro enzymatic assays with purified 5-oxoprolinase in the presence of the compound. | Identification of potential allosteric or competitive inhibition/activation, providing insight into metabolic regulation. |

| Does the compound influence cellular glutathione levels? | Cellular assays measuring reduced and oxidized glutathione in cell lines exposed to the compound. | Understanding the compound's impact on cellular redox homeostasis and its interplay with the γ-glutamyl cycle. |

| Are there synergistic effects on cellular signaling pathways? | Transcriptomic and proteomic analysis of cells treated with the compound versus its individual components. | Elucidation of novel biological activities and pathways affected by the unique 1:1 compound. |

Integration into Advanced Biotechnological and Bioanalytical Tools

The unique structure of this compound lends itself to innovative applications in biotechnology and bioanalysis. The 3-(phenylazo)pyridine-2,6-diamine moiety possesses a chromophore, which could be exploited for the development of novel sensors or probes. When coupled with the biologically significant 5-oxo-L-proline, this compound could serve as a targeted tool for studying metabolic processes.

One emerging paradigm is the development of targeted fluorescent probes. While the intrinsic fluorescence of the compound may be limited, the azo-pyridine structure could be chemically modified to incorporate fluorophores. The 5-oxo-L-proline component would then act as a biological targeting group, potentially allowing for the visualization of processes related to the γ-glutamyl cycle or amino acid transport in living cells. Additionally, the compound could be immobilized on solid supports to create affinity chromatography matrices for the purification of 5-oxoprolinase or other related enzymes.

| Biotechnological Application | Principle of Operation | Potential Impact |

| Targeted Metabolic Probe | The 5-oxo-L-proline moiety targets the probe to enzymes and transporters involved in its metabolism, while the azo-pyridine component provides a detectable signal. | Real-time visualization of metabolic fluxes and enzyme activity in cellular and subcellular compartments. |

| Enzyme Immobilization and Biocatalysis | The compound could be used as a ligand for the affinity purification and immobilization of enzymes that recognize 5-oxo-L-proline. | Development of stable and reusable biocatalysts for applications in green chemistry and pharmaceutical synthesis. |

| Bioanalytical Standards | The well-defined 1:1 stoichiometry makes it a candidate for a stable reference standard in analytical methods for quantifying 5-oxo-L-proline in biological samples. | Improved accuracy and reproducibility in clinical and research diagnostics related to metabolic disorders. |

Innovative Synthetic Pathways for Sustainable Production and Diversification

The advancement of research into this compound will necessitate the development of sustainable and efficient synthetic methodologies. Current synthetic approaches to related compounds often rely on multi-step processes that may not be environmentally benign. mdpi.com Future research should focus on green chemistry principles to establish innovative pathways for the production of 5-oxo-L-proline, compound with 3-(phenylazo)pyridine-2,6-diamine (1:1) and its derivatives.

| Synthetic Strategy | Key Advantages | Research Focus |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste generation. | Engineering enzymes for the efficient synthesis of the azo-pyridine component and its coupling with 5-oxo-L-proline. |

| Mechanochemical Synthesis | Reduced solvent usage, potential for novel solid-state structures, energy efficiency. | Optimization of grinding or milling conditions to achieve high-yield formation of the 1:1 compound. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Development of continuous flow reactors for the multi-step synthesis of the compound and its analogues. |

Elucidating Complex Biological System Interactions at a Systems Biology Level

To fully comprehend the biological implications of this compound, a systems biology approach is essential. The metabolic role of 5-oxo-L-proline is intertwined with numerous cellular processes, and the introduction of the azo-pyridine moiety could lead to complex and far-reaching effects. ebi.ac.uk A systems-level analysis will enable the elucidation of these intricate interactions and provide a holistic understanding of the compound's mechanism of action.

Future research should employ a combination of high-throughput 'omics' technologies, including metabolomics, proteomics, and transcriptomics, to map the global cellular response to the compound. Metabolomic studies can directly assess the impact on the γ-glutamyl cycle and related pathways, while proteomic and transcriptomic analyses can reveal changes in gene expression and protein levels that mediate the cellular response. ebi.ac.uk This data can then be integrated into computational models to simulate the compound's effects on cellular networks and predict potential therapeutic or biotechnological applications.

| 'Omics' Approach | Information Gained | Potential Insights |

| Metabolomics | Quantitative analysis of intracellular and extracellular metabolites, including intermediates of the γ-glutamyl cycle. | Direct assessment of the compound's impact on metabolic fluxes and pathway regulation. |

| Proteomics | Identification and quantification of changes in protein expression and post-translational modifications. | Understanding of the cellular machinery and signaling pathways that respond to the compound. |

| Transcriptomics | Genome-wide analysis of changes in gene expression. | Elucidation of the genetic and regulatory networks that are modulated by the compound. |

Q & A

Q. How can researchers design multi-omics studies to investigate the ecological impact of this compound?

- Methodological Answer :

- Combine metagenomic sequencing (soil microbiota diversity) with metabolomic profiling (e.g., GC-MS for metabolite shifts).

- Apply machine learning (e.g., random forests, PCA) to identify biomarkers of exposure.

- Correlate findings with ecotoxicological endpoints (e.g., algal growth inhibition) .

Notes

- Evidence-Based Answers : All methodologies align with peer-reviewed standards for experimental design, data analysis, and reporting .

- Avoided Non-Academic Sources : Recommendations exclude commercial platforms (e.g., benchchem.com ) per user guidelines.

- Reproducibility Focus : Emphasis on equipment specifications, statistical rigor, and open-data practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.